Dihexan-2-yl phenyl phosphate
Description
Dihexan-2-yl phenyl phosphate is an organophosphate ester characterized by two hexan-2-yl (secondary hexyl) groups and a phenyl group bonded to a central phosphorus atom. This compound is structurally defined by its phosphate core (PO₄³⁻ derivative), where the hexan-2-yl substituents contribute to its lipophilicity, while the phenyl group may influence electronic properties and reactivity. Its applications may span flame retardants, plasticizers, or catalytic modifiers, though direct references to its uses are absent in the reviewed materials.
Properties
CAS No. |
90735-46-9 |
|---|---|
Molecular Formula |
C18H31O4P |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
dihexan-2-yl phenyl phosphate |
InChI |
InChI=1S/C18H31O4P/c1-5-7-12-16(3)20-23(19,21-17(4)13-8-6-2)22-18-14-10-9-11-15-18/h9-11,14-17H,5-8,12-13H2,1-4H3 |
InChI Key |
MYHCUFHNVQONIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OP(=O)(OC1=CC=CC=C1)OC(C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexan-2-yl phenyl phosphate typically involves the esterification of phenol with dihexyl phosphate. One common method is the reaction of phenol with dihexyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorophosphate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Dihexan-2-yl phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phenol and dihexyl phosphate.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Hydrolysis: Phenol and dihexyl phosphate.
Oxidation: Quinones or other oxidized phenyl derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Dihexan-2-yl phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of dihexan-2-yl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, as a phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(4-cyanophenyl) Phenyl Phosphate (CPP)
Structural Differences: CPP replaces the hexan-2-yl groups in Dihexan-2-yl phenyl phosphate with 4-cyanophenyl moieties, introducing electron-withdrawing cyano (-CN) groups. This substitution significantly alters hydrolysis behavior and thermal stability. Hydrolysis Behavior:
- CPP undergoes pseudo-first-order hydrolysis, with rate constants increasing at higher pH and temperature. For instance, at pH 10 and 80°C, hydrolysis proceeds rapidly, whereas at pH 4 and 25°C, stability is enhanced .

- Activation parameters (ΔH‡, ΔS‡) for CPP hydrolysis suggest a dissociative mechanism, likely due to the electron-deficient aromatic rings accelerating nucleophilic attack .
Applications : CPP’s hydrolytic lability limits its use in aqueous environments but makes it suitable for transient materials or controlled-release systems.
2-Ethylhexyl Diphenyl Phosphate
Structural Differences: This compound features ethylhexyl (branched alkyl) and phenyl groups. Functional Properties:
- Branched alkyl groups enhance solubility in nonpolar matrices, making it a preferred plasticizer in polymers .
- Unlike this compound, 2-ethylhexyl derivatives are widely used in industrial lubricants due to their balance of thermal stability and viscosity .
Dihexyl Isopropylphosphonate
Structural Differences : Replaces the phosphate core with a phosphonate (P=O) group and substitutes phenyl with isopropyl. The phosphonate group confers greater resistance to hydrolysis compared to phosphate esters .
Stability and Reactivity :
- Hydrolysis rates for phosphonates are orders of magnitude slower than phosphates under similar conditions, as the P–C bond is less susceptible to nucleophilic cleavage .
- Applications include solvent extraction in nuclear waste processing, leveraging their chemical inertness .
Mechanistic and Functional Insights
- Electron Effects : Electron-withdrawing groups (e.g., -CN in CPP) lower the activation energy for hydrolysis, whereas alkyl groups (hexan-2-yl, ethylhexyl) stabilize the transition state via steric or inductive effects .
- Catalytic Interactions: Phenyl phosphate layers electrografted onto carbon surfaces enhance hydrogen evolution catalysis by promoting electron transfer and nanoparticle adhesion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

